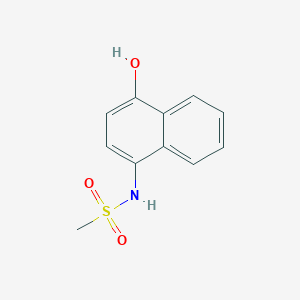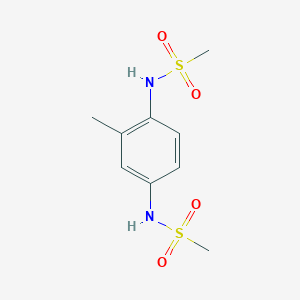![molecular formula C19H18N2O4S B229768 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid](/img/structure/B229768.png)
2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid, also known as PQS, is a chemical compound that has been widely used in scientific research. PQS has been found to have various applications in the field of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid is not fully understood. However, it has been suggested that 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid inhibits bacterial quorum sensing by interfering with the production of acyl-homoserine lactones, which are signaling molecules involved in bacterial communication. 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid has been found to have anti-cancer effects by inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid in lab experiments is its ability to inhibit bacterial quorum sensing, which can be useful in studying bacterial communication and gene regulation. 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid is also a fluorescent probe for the detection of zinc ions, which can be useful in studying the role of zinc in biological processes. However, one limitation of using 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid in scientific research. One direction is the development of 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid analogs with improved solubility and bioavailability. Another direction is the use of 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid as a tool for studying the role of zinc in biological processes. 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid can also be used in the development of new anti-inflammatory and anti-cancer drugs. Additionally, the use of 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid in the study of bacterial quorum sensing can lead to the development of new strategies for controlling bacterial infections.
Métodos De Síntesis
The synthesis of 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid involves the reaction between 2-aminobenzoic acid and 8-quinolinesulfonyl chloride in the presence of a base. The resulting product is then treated with propylamine to obtain 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid. The chemical structure of 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid is shown in Figure 1.
Aplicaciones Científicas De Investigación
2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid has been found to have various applications in scientific research. It has been used as a fluorescent probe for the detection of zinc ions in biological samples. 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid has also been used as an inhibitor of bacterial quorum sensing, which is a process of cell-to-cell communication that regulates bacterial gene expression. In addition, 2-[Propyl(8-quinolinylsulfonyl)amino]benzoic acid has been found to have anti-inflammatory and anti-cancer properties.
Propiedades
Fórmula molecular |
C19H18N2O4S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-[propyl(quinolin-8-ylsulfonyl)amino]benzoic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-2-13-21(16-10-4-3-9-15(16)19(22)23)26(24,25)17-11-5-7-14-8-6-12-20-18(14)17/h3-12H,2,13H2,1H3,(H,22,23) |
Clave InChI |
SVNOBVJYQMVZPK-UHFFFAOYSA-N |
SMILES |
CCCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
CCCN(C1=CC=CC=C1C(=O)O)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methylbenzoyl)benzo[cd]indol-2(1H)-one](/img/structure/B229686.png)

![N-[(4-cyclohexylphenyl)sulfonyl]methionine](/img/structure/B229688.png)
![4-{[(4-Cyclohexylphenyl)sulfonyl]amino}butanoic acid](/img/structure/B229689.png)
![1-(cyclohexylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229691.png)
![1-(3-pyridinylcarbonyl)benzo[cd]indol-2(1H)-one](/img/structure/B229696.png)
amino]benzoic acid](/img/structure/B229698.png)


![1-[2-Furanyl(oxo)methyl]-2-benzo[cd]indolone](/img/structure/B229707.png)
![2-[Methyl(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229710.png)

![4-[(1-Naphthylsulfonyl)amino]butanoic acid](/img/structure/B229713.png)
amino]benzoic acid](/img/structure/B229718.png)